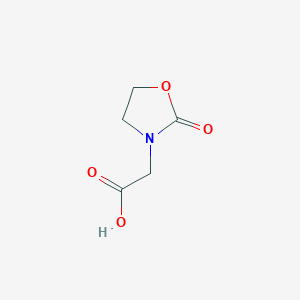

(2-Oxo-1,3-oxazolidin-3-yl)acetic acid

Description

The exact mass of the compound (2-Oxo-1,3-oxazolidin-3-yl)acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (2-Oxo-1,3-oxazolidin-3-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Oxo-1,3-oxazolidin-3-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-oxo-1,3-oxazolidin-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO4/c7-4(8)3-6-1-2-10-5(6)9/h1-3H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJVCFQBYLWXKHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70506544 | |

| Record name | (2-Oxo-1,3-oxazolidin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75125-23-4 | |

| Record name | (2-Oxo-1,3-oxazolidin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Oxo-1,3-oxazolidin-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (2-Oxo-1,3-oxazolidin-3-yl)acetic Acid: Structure, Properties, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Oxo-1,3-oxazolidin-3-yl)acetic acid is a heterocyclic compound featuring a core oxazolidinone ring, a structural motif of significant interest in medicinal chemistry. The oxazolidinone class of compounds has garnered substantial attention due to the discovery of potent antibacterial agents, such as linezolid, which exhibit a unique mechanism of action involving the inhibition of bacterial protein synthesis.[1][2] This guide provides a comprehensive overview of the structure, properties, synthesis, and, most importantly, the synthetic utility of (2-Oxo-1,3-oxazolidin-3-yl)acetic acid as a valuable building block in the design and development of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

The fundamental structure of (2-Oxo-1,3-oxazolidin-3-yl)acetic acid comprises a five-membered 1,3-oxazolidin-2-one ring N-substituted with an acetic acid moiety. This arrangement provides a bifunctional molecule with a reactive carboxylic acid group and a stable heterocyclic core.

Systematic Name: (2-Oxo-1,3-oxazolidin-3-yl)acetic acid CAS Number: 75125-23-4[2] Molecular Formula: C₅H₇NO₄[2]

A summary of its key physicochemical properties is presented in the table below:

| Property | Value | Source(s) |

| Molecular Weight | 145.11 g/mol | [2] |

| Melting Point | 114-115 °C | |

| Appearance | Solid |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would be expected to show distinct signals for the methylene protons of the acetic acid group, as well as the two methylene groups within the oxazolidinone ring. The chemical shifts would be influenced by the adjacent nitrogen and oxygen atoms.

-

¹³C NMR: The spectrum would display five distinct carbon signals, including those for the carbonyl group of the oxazolidinone, the carbonyl group of the carboxylic acid, and the three methylene carbons.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the carbonyl stretching vibrations of the cyclic carbamate (around 1750 cm⁻¹) and the carboxylic acid (around 1700-1725 cm⁻¹). A broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer would also be expected.

Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak corresponding to the compound's molecular weight. A reported mass spectrometry result shows a peak at m/z = 146.0, corresponding to the protonated molecule [M+H]⁺.[3]

Synthesis of (2-Oxo-1,3-oxazolidin-3-yl)acetic Acid

The most commonly cited method for the preparation of (2-Oxo-1,3-oxazolidin-3-yl)acetic acid is the hydrolysis of its corresponding ethyl ester, ethyl (2-oxo-1,3-oxazolidin-3-yl)acetate.[3] This straightforward and efficient protocol provides a reliable route to the desired carboxylic acid.

Experimental Protocol: Acid-Catalyzed Hydrolysis of Ethyl (2-Oxo-1,3-oxazolidin-3-yl)acetate

This protocol is based on a reported synthetic procedure.[3]

Materials:

-

Ethyl (2-oxo-1,3-oxazolidin-3-yl)acetate

-

Concentrated Hydrochloric Acid (HCl)

-

Acetone

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Water

Procedure:

-

A mixture of ethyl 2-(2-oxooxazolidin-3-yl)acetate (1 equivalent) in concentrated HCl is stirred at room temperature.

-

The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

The reaction mixture is then concentrated under reduced pressure to remove the solvent and excess acid.

-

The resulting residue is dissolved in acetone and dried over anhydrous sodium sulfate.

-

The drying agent is removed by filtration, and the acetone is evaporated under reduced pressure to yield (2-Oxo-1,3-oxazolidin-3-yl)acetic acid.[3]

Causality Behind Experimental Choices:

-

Concentrated HCl: Serves as both the acid catalyst and the solvent for the hydrolysis reaction. The high concentration of acid ensures efficient protonation of the ester carbonyl, facilitating nucleophilic attack by water.

-

Room Temperature: The hydrolysis of the ethyl ester is typically facile and does not require heating, which helps to prevent potential side reactions or degradation of the product.

-

Acetone: Used to dissolve the crude product after initial concentration. Its volatility allows for easy removal during the final evaporation step.

-

Anhydrous Sodium Sulfate: A common drying agent used to remove residual water from the organic solution, ensuring the isolation of a dry product.

Caption: Synthesis of (2-Oxo-1,3-oxazolidin-3-yl)acetic acid.

Applications in Drug Development and Medicinal Chemistry

While (2-Oxo-1,3-oxazolidin-3-yl)acetic acid itself has not been extensively studied for direct biological activity, its true value lies in its role as a versatile synthetic intermediate for the construction of more complex and biologically active molecules, particularly in the realm of antibacterial drug discovery.

The Oxazolidinone Core: A Privileged Scaffold in Antibacterials

The 2-oxazolidinone ring is the key pharmacophore of a clinically important class of antibiotics.[1] These antibiotics, including the notable example linezolid, function by inhibiting the initiation of bacterial protein synthesis, a mechanism distinct from many other antibiotic classes.[1] They bind to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex.[1] This unique mode of action makes them effective against a range of drug-resistant Gram-positive bacteria.

Caption: Oxazolidinone mechanism of action.

(2-Oxo-1,3-oxazolidin-3-yl)acetic Acid as a Building Block

The carboxylic acid functionality of (2-Oxo-1,3-oxazolidin-3-yl)acetic acid provides a convenient handle for its incorporation into larger molecular frameworks through standard amide bond formation or other coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR) by attaching various substituents to the oxazolidinone core via the acetic acid linker. Researchers can leverage this building block to synthesize libraries of novel oxazolidinone derivatives in the quest for new antibacterial agents with improved potency, expanded spectrum of activity, or enhanced pharmacokinetic properties.

While specific examples of marketed drugs derived directly from (2-Oxo-1,3-oxazolidin-3-yl)acetic acid are not readily apparent, its utility as a precursor is highlighted in the patent literature for the preparation of various oxazolidinone antibacterial agents.[4]

Conclusion

(2-Oxo-1,3-oxazolidin-3-yl)acetic acid represents a strategically important molecule for researchers and scientists in the field of drug development. Although it may not possess significant intrinsic biological activity, its true strength lies in its role as a versatile and readily accessible building block. The presence of the key oxazolidinone pharmacophore, combined with a synthetically tractable carboxylic acid handle, makes it an invaluable tool for the design and synthesis of novel oxazolidinone-based therapeutics, particularly in the ongoing battle against antibiotic-resistant bacteria. Further exploration of its reactivity and incorporation into diverse molecular scaffolds holds promise for the discovery of next-generation medicines.

References

-

(4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid. PubChem. (n.d.). Retrieved January 29, 2026, from [Link]

-

Current Updates on Oxazolidinone and Its Significance - PMC. (n.d.). Retrieved January 29, 2026, from [Link]

-

Insight into the acidic behavior of oxazolidin-2-one, its thione and selone analogs through computational techniques | Request PDF. (n.d.). Retrieved January 29, 2026, from [Link]

- WO2002085849A2 - Process to prepare oxazolidinones - Google Patents. (n.d.).

Sources

- 1. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 75125-23-4 Cas No. | (2-Oxo-1,3-oxazolidin-3-yl)acetic acid | Matrix Scientific [matrixscientific.com]

- 4. WO2002085849A2 - Process to prepare oxazolidinones - Google Patents [patents.google.com]

An In-depth Technical Guide to (2-Oxo-1,3-oxazolidin-3-yl)acetic acid (CAS Number: 75125-23-4)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(2-Oxo-1,3-oxazolidin-3-yl)acetic acid is a pivotal heterocyclic building block, primarily recognized for its role as a key intermediate in the synthesis of oxazolidinone antibiotics, most notably Linezolid. This guide provides a comprehensive technical overview of its chemical properties, synthesis, analysis, and safe handling. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but also the underlying scientific rationale to empower researchers in its effective application.

Introduction: The Significance of the Oxazolidinone Core

The oxazolidinone class of compounds represents a significant development in antibacterial agents due to their unique mechanism of action.[1] Unlike many other antibiotics, oxazolidinones inhibit the initiation phase of bacterial protein synthesis by binding to the 50S ribosomal subunit.[2][3] This novel mechanism makes them effective against a range of multi-drug resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2]

(2-Oxo-1,3-oxazolidin-3-yl)acetic acid, as a functionalized oxazolidinone, serves as a crucial precursor in the construction of these complex antibiotic molecules. Its structural features, namely the reactive carboxylic acid group attached to the nitrogen of the stable oxazolidinone ring, make it an ideal synthon for elaboration into pharmacologically active agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (2-Oxo-1,3-oxazolidin-3-yl)acetic acid is essential for its effective use in synthesis and process development.

| Property | Value | Source(s) |

| CAS Number | 75125-23-4 | [4] |

| Molecular Formula | C₅H₇NO₄ | [4] |

| Molecular Weight | 145.11 g/mol | [4] |

| Appearance | Solid | [5] |

| Melting Point | 114-115 °C | [6] |

| Mass Spectrometry | (M+H)⁺: 146.0 | [4] |

Further data on boiling point, solubility in various organic solvents, and pKa are not extensively reported in publicly available literature, necessitating experimental determination for specific applications.

Synthesis and Manufacturing

The most commonly cited laboratory-scale synthesis of (2-Oxo-1,3-oxazolidin-3-yl)acetic acid is the acid-catalyzed hydrolysis of its corresponding ethyl ester, ethyl 2-(2-oxooxazolidin-3-yl)acetate. This method is straightforward and generally proceeds with high yield.

Synthesis via Ester Hydrolysis

The underlying principle of this synthesis is the cleavage of the ester bond under acidic conditions to yield the carboxylic acid and ethanol.

Caption: Synthesis of (2-Oxo-1,3-oxazolidin-3-yl)acetic acid via ester hydrolysis.

Experimental Protocol: [4]

-

Reaction Setup: In a suitable reaction vessel, suspend ethyl 2-(2-oxooxazolidin-3-yl)acetate (1.0 eq) in concentrated hydrochloric acid.

-

Reaction Execution: Stir the mixture at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation:

-

Concentrate the reaction mixture under reduced pressure to remove excess HCl and water.

-

Dissolve the resulting residue in acetone.

-

Dry the acetone solution over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Filter the solution to remove the drying agent.

-

Evaporate the acetone under reduced pressure to yield the crude product.

-

-

Purification: The crude (2-Oxo-1,3-oxazolidin-3-yl)acetic acid can be further purified by recrystallization from an appropriate solvent system if necessary.

Causality and Self-Validation: The use of concentrated HCl serves as both the acid catalyst and the reaction medium. The overnight stirring at room temperature provides sufficient time for the hydrolysis to proceed to completion. The work-up procedure is designed to effectively remove the aqueous acid and isolate the desired carboxylic acid. The final evaporation of acetone should yield the product with a reported yield of approximately 89.5%.[4] The identity and purity of the final product should be confirmed by melting point determination and spectroscopic analysis.

Alternative Synthetic Routes

An alternative approach involves the N-alkylation of 2-oxazolidinone with a haloacetic acid derivative, such as ethyl chloroacetate, followed by hydrolysis.

Caption: Two-step synthesis via N-alkylation and subsequent hydrolysis.

This two-step route offers an alternative starting from the readily available 2-oxazolidinone. The choice of base and reaction conditions for the initial alkylation step is critical to optimize yield and minimize side reactions.

Role in Drug Development: The Path to Linezolid

(2-Oxo-1,3-oxazolidin-3-yl)acetic acid is not typically used as a final active pharmaceutical ingredient (API) but rather as a critical building block. Its primary and most well-documented application is in the multi-step synthesis of Linezolid.

The carboxylic acid functionality of (2-Oxo-1,3-oxazolidin-3-yl)acetic acid allows for its conversion into an activated form (e.g., an acid chloride or mixed anhydride) which can then be used to acylate a key amine intermediate in the Linezolid synthesis pathway. This strategic use of the acetic acid moiety is a cornerstone of several patented synthetic routes to this important antibiotic.

Analytical and Quality Control

Ensuring the purity and identity of (2-Oxo-1,3-oxazolidin-3-yl)acetic acid is paramount for its successful use in pharmaceutical synthesis, as impurities can carry through to the final API.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of (2-Oxo-1,3-oxazolidin-3-yl)acetic acid. A typical reverse-phase HPLC method would be developed to separate the target compound from starting materials, by-products, and degradation products.

Illustrative HPLC Method Parameters:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound exhibits significant absorbance (e.g., around 205-220 nm).

-

Column Temperature: Ambient or controlled (e.g., 30 °C).

Method validation according to ICH guidelines would be required for use in a GMP setting.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the chemical structure of the synthesized material.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic signals for the protons on the oxazolidinone ring and the methylene protons of the acetic acid group.

-

¹³C NMR: Would display distinct resonances for the carbonyl carbons of the oxazolidinone and the carboxylic acid, as well as the carbons of the ring and the methylene group.

-

-

Infrared (IR) Spectroscopy: Key characteristic peaks would include a strong carbonyl (C=O) stretching vibration for the oxazolidinone ring (typically around 1750 cm⁻¹) and a broad O-H stretch and a C=O stretch for the carboxylic acid group.

-

Mass Spectrometry (MS): As noted, electrospray ionization (ESI) would typically show a protonated molecular ion [M+H]⁺ at m/z 146.0.[4]

Safety, Handling, and Storage

As a chemical intermediate, proper handling procedures are essential to ensure laboratory safety.

Hazard Identification[7]

Based on the Safety Data Sheet (SDS), (2-Oxo-1,3-oxazolidin-3-yl)acetic acid is classified with the following hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Precautions[7]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage and Disposal

-

Storage: Store in a well-ventilated place. Keep container tightly closed. It is classified as a combustible solid (Storage Class 11).[5]

-

Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

Conclusion

(2-Oxo-1,3-oxazolidin-3-yl)acetic acid is a valuable and versatile intermediate in medicinal chemistry. Its well-defined synthesis and clear role in the production of oxazolidinone antibiotics make it a compound of significant interest to drug development professionals. This guide has provided a detailed overview of its properties, synthesis, analysis, and safe handling to support its effective and safe application in research and development. A thorough understanding of the principles outlined herein will enable scientists to confidently utilize this key building block in the advancement of novel therapeutics.

References

- Bozdogan, B., & Appelbaum, P. C. (2004). Oxazolidinones: activity, mode of action, and mechanism of resistance. International journal of antimicrobial agents, 23(2), 113–119.

-

PubChem. Oxindole-3-acetic acid. [Link]

- Google Patents. WO2002085849A2 - Process to prepare oxazolidinones.

-

Organic Chemistry Portal. Oxazolidinone synthesis. [Link]

- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and characterization of some oxazolidine and thiazolidine derivatives and study of their antioxidants activity. Journal of the Chilean Chemical Society, 57(4), 1373-1377.

- Pandey, A., et al. (2014). Current updates on oxazolidinone and its significance.

- Al-Karawi, M. A. J., & Al-Jumaili, A. N. H. (2022). Synthesis, mechanism of action, and structure-activity relationships of 1,3-oxazolidinones as anti-bacterial Agent: A review. Iraqi Journal of Pharmaceutical Sciences, 19(1), 1-15.

- Patel, M. B., et al. (2012). Synthesis of 2-(3-oxo-1,3-diarylpropylthio)acetic acid derivatives. Journal of the Serbian Chemical Society, 77(3), 281-287.

- Mahdi, A., Alani, B., & Ibrahim, I. (2023). Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Pharmacology & Pharmacy, 14, 19-32.

-

PubChem. 2-Oxazolidinone. [Link]

- Swanston, D. M. (2000). Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions. Antimicrobial agents and chemotherapy, 44(12), 3351-3355.

-

Chemos GmbH & Co. KG. Safety Data Sheet: 2-Oxazolidinone. [Link]

-

PubChem. Oxo(piperidin-1-yl)acetic acid. [Link]

- El-Sayed, W. M., & El-Essawy, F. A. (2021). Synthesis of novel seco-acyclo-N-diazolyl-thione nucleosides analogous derived from acetic acid: characterization, complex formation with ions Pb (II), Hg (II) and antibacterial activity. Monatshefte für Chemie-Chemical Monthly, 152(8), 949-960.

-

Carl ROTH. Safety Data Sheet: Acetic acid. [Link]

-

PubChem. 2-Oxo-1,3-thiazolidine-4-carboxylic acid. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects [mdpi.com]

- 4. ajrconline.org [ajrconline.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Isolation and characterization of process-related impurities in linezolid - PubMed [pubmed.ncbi.nlm.nih.gov]

The Oxazolidinone Core: A Technical Guide to a Versatile Pharmacophore

Introduction: Beyond a Simple Scaffold

The (2-oxo-1,3-oxazolidin-3-yl)acetic acid moiety, while appearing as a specific chemical entity, is best understood as a foundational element within the broader and clinically significant class of oxazolidinones. These five-membered heterocyclic compounds have emerged as a cornerstone in modern medicinal chemistry, demonstrating a remarkable versatility that extends beyond their well-established role as potent antibacterial agents. This guide provides an in-depth exploration of the core mechanism of action associated with the oxazolidinone scaffold, offering insights for researchers, scientists, and drug development professionals. We will delve into the molecular interactions that drive their antibacterial efficacy, explore the structural nuances that govern their activity, and provide validated experimental protocols to probe these mechanisms. While (2-oxo-1,3-oxazolidin-3-yl)acetic acid itself is primarily recognized as a crucial intermediate in the synthesis of diverse pharmaceuticals, understanding the inherent biological potential of its core structure is paramount for innovative drug design.

Part 1: The Canonical Mechanism of Action - Inhibition of Bacterial Protein Synthesis

The hallmark of antibacterial oxazolidinones is their unique mechanism of inhibiting bacterial protein synthesis. Unlike many other classes of antibiotics that target later stages of translation, oxazolidinones act at the very initiation of this fundamental process. This distinct mode of action is a key reason for their effectiveness against multidrug-resistant Gram-positive bacteria.[1]

The Molecular Target: The 50S Ribosomal Subunit

Oxazolidinones exert their antibacterial effect by binding to the 50S subunit of the bacterial ribosome.[1][2][3] Specifically, they situate themselves at the peptidyl transferase center (PTC), a critical region responsible for peptide bond formation. The binding site is located at the A site of the PTC.[2][4]

A Unique Mode of Inhibition: Halting the Initiation Complex

The binding of an oxazolidinone to the 50S subunit prevents the formation of a functional 70S initiation complex.[1][2] This complex, comprising the 30S and 50S ribosomal subunits, mRNA, and initiator tRNA (fMet-tRNA), is the essential starting point for protein synthesis. By occupying a key position on the 50S subunit, the oxazolidinone molecule sterically hinders the proper positioning of the initiator tRNA.[4] This disruption effectively stalls the entire translation process before it can even begin, leading to a bacteriostatic effect against most susceptible organisms.[1]

The following diagram illustrates the inhibitory action of oxazolidinones on bacterial protein synthesis:

Caption: Mechanism of Oxazolidinone Antibacterial Action.

Part 2: Structure-Activity Relationship (SAR) - The Importance of the Core

The antibacterial activity of oxazolidinones is intrinsically linked to their chemical structure. The (2-oxo-1,3-oxazolidin-3-yl)acetic acid scaffold provides the essential framework for interaction with the ribosomal target. Modifications at various positions on the oxazolidinone ring and its substituents can significantly impact potency, spectrum of activity, and pharmacokinetic properties.[1]

Key structural features influencing activity include:

-

The N-Aryl Group: The substituent at the N3 position is crucial for antibacterial activity. A fluorinated phenyl group is a common feature in potent oxazolidinones like linezolid.

-

The C5 Side Chain: The acetamidomethyl group at the C5 position is important for binding to the ribosome.[1]

-

Chirality: The stereochemistry at the C5 position is critical. The (S)-configuration is essential for antibacterial activity.[1]

The versatility of the oxazolidinone core is highlighted by its presence in compounds with different therapeutic applications. For instance, (2-oxo-1,3-oxazolidin-3-yl)acetic acid serves as a key intermediate in the synthesis of the anticoagulant Rivaroxaban.[5][6][7][8] This underscores the importance of the oxazolidinone scaffold as a privileged structure in drug discovery, capable of being adapted to target diverse biological systems.

Part 3: Experimental Protocols for Mechanism of Action Studies

To investigate the mechanism of action of novel oxazolidinone derivatives, a series of well-established in vitro assays can be employed. These protocols are designed to confirm the inhibition of bacterial protein synthesis and to characterize the interaction with the ribosome.

In Vitro Bacterial Protein Synthesis Inhibition Assay

This assay directly measures the effect of a compound on the translation of a reporter gene in a cell-free system.

Principle: A bacterial cell lysate containing all the necessary components for translation (ribosomes, tRNAs, amino acids, etc.) is used to express a reporter enzyme (e.g., luciferase or β-galactosidase) from a corresponding mRNA template. The activity of the synthesized enzyme is then measured, and a decrease in activity in the presence of the test compound indicates inhibition of protein synthesis.

Step-by-Step Methodology:

-

Preparation of S30 Extract:

-

Grow a suitable bacterial strain (e.g., E. coli or S. aureus) to mid-log phase.

-

Harvest the cells by centrifugation and wash them with a suitable buffer.

-

Lyse the cells using a French press or sonication.

-

Centrifuge the lysate at 30,000 x g to obtain the S30 supernatant, which contains the translational machinery.

-

Dialyze the S30 extract against a buffer to remove endogenous amino acids and nucleotides.

-

-

In Vitro Translation Reaction:

-

Set up reaction mixtures containing the S30 extract, a buffer with essential ions (Mg2+, K+), an energy source (ATP, GTP), amino acids, and the mRNA template for the reporter gene.

-

Add the test compound at various concentrations to the reaction mixtures. Include a positive control (e.g., linezolid) and a negative control (vehicle).

-

Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).

-

-

Quantification of Reporter Gene Expression:

-

Stop the translation reaction.

-

Measure the activity of the synthesized reporter enzyme using a suitable substrate (e.g., luciferin for luciferase, ONPG for β-galactosidase).

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

-

Ribosome Binding Assay

This assay determines the ability of a compound to bind to the bacterial ribosome.

Principle: Radiolabeled or fluorescently labeled test compound is incubated with isolated bacterial ribosomes (70S or 50S subunits). The ribosome-compound complex is then separated from the unbound compound, and the amount of bound compound is quantified.

Step-by-Step Methodology:

-

Preparation of Ribosomes:

-

Isolate 70S ribosomes from a bacterial culture using sucrose density gradient centrifugation.

-

Dissociate the 70S ribosomes into 30S and 50S subunits by dialysis against a low-magnesium buffer.

-

Purify the 50S subunits by a second sucrose density gradient centrifugation.

-

-

Binding Reaction:

-

Incubate a fixed concentration of labeled test compound with increasing concentrations of 50S ribosomal subunits in a binding buffer.

-

For competition assays, incubate a fixed concentration of labeled known ligand (e.g., [3H]-linezolid) with ribosomes in the presence of increasing concentrations of the unlabeled test compound.

-

Allow the binding to reach equilibrium.

-

-

Separation and Quantification:

-

Separate the ribosome-bound compound from the free compound using methods like nitrocellulose filter binding, ultracentrifugation, or size-exclusion chromatography.

-

Quantify the amount of radioactivity or fluorescence in the bound fraction.

-

Determine the dissociation constant (Kd) or the inhibitory constant (Ki) from the binding data.

-

The following diagram outlines the workflow for these experimental protocols:

Caption: Experimental Workflow for Oxazolidinone Mechanism of Action Studies.

Part 4: Data Presentation and Interpretation

The data generated from the described assays should be presented in a clear and concise manner to facilitate interpretation.

Table 1: In Vitro Protein Synthesis Inhibition Data

| Compound | Target Organism | IC50 (µM) |

| (2-Oxo-1,3-oxazolidin-3-yl)acetic acid Derivative 1 | S. aureus | X.X ± Y.Y |

| (2-Oxo-1,3-oxazolidin-3-yl)acetic acid Derivative 2 | S. aureus | A.A ± B.B |

| Linezolid (Control) | S. aureus | Z.Z ± W.W |

Table 2: Ribosome Binding Affinity Data

| Compound | Ribosomal Subunit | Kd / Ki (nM) |

| (2-Oxo-1,3-oxazolidin-3-yl)acetic acid Derivative 1 | S. aureus 50S | X.X ± Y.Y |

| (2-Oxo-1,3-oxazolidin-3-yl)acetic acid Derivative 2 | S. aureus 50S | A.A ± B.B |

| Linezolid (Control) | S. aureus 50S | Z.Z ± W.W |

A lower IC50 value in the protein synthesis inhibition assay indicates greater potency. Similarly, a lower Kd or Ki value in the ribosome binding assay signifies a higher binding affinity. A strong correlation between these two data sets provides compelling evidence that the compound's antibacterial activity is mediated through the inhibition of bacterial protein synthesis via direct binding to the ribosome.

Conclusion: A Privileged Scaffold for Future Drug Discovery

The (2-oxo-1,3-oxazolidin-3-yl)acetic acid structure, as a representative of the broader oxazolidinone class, embodies a highly successful and versatile pharmacophore. Its unique mechanism of action, targeting the initiation of bacterial protein synthesis, continues to be a critical tool in the fight against antibiotic resistance. The foundational knowledge of the oxazolidinone core's interaction with the bacterial ribosome provides a robust platform for the rational design of new therapeutic agents. By leveraging the experimental approaches outlined in this guide, researchers can effectively characterize the mechanism of action of novel oxazolidinone derivatives and unlock the full potential of this remarkable chemical scaffold for the development of future medicines.

References

-

Current Updates on Oxazolidinone and Its Significance - PMC - PubMed Central. (n.d.). Retrieved January 29, 2026, from [Link]

-

Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Publishing. (2023, February 8). Retrieved January 29, 2026, from [Link]

-

Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC - NIH. (2021, July 14). Retrieved January 29, 2026, from [Link]

-

RIVAROXABAN - ORGANIC SPECTROSCOPY INTERNATIONAL. (2015, February 26). Retrieved January 29, 2026, from [Link]

-

2-Oxazolidinone - Wikipedia. (n.d.). Retrieved January 29, 2026, from [Link]

- Oxazolidinone antibiotics - European Patent Office - EP 2915813 B1 - Googleapis.com. (2008, April 11).

-

Linezolid mechanism of action - YouTube. (2022, April 23). Retrieved January 29, 2026, from [Link]

-

(PDF) The Role of Oxazolidine Derivatives in the Treatment of Infectious and Chronic Diseases - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]

-

Exploring the bioactive potential of (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid derivatives: A comprehensive review - ResearchGate. (2024, September 26). Retrieved January 29, 2026, from [Link]

- WO2012153155A1 - Process for the preparation of a rivaroxaban and intermediates formed in said process - Google Patents. (n.d.).

-

Oxazolidinones: Activity, mode of action, and mechanism of resistance - ResearchGate. (2025, August 5). Retrieved January 29, 2026, from [Link]

-

(PDF) Facile approach for the synthesis of rivaroxaban using alternate synthon: reaction, crystallization and isolation in single pot to achieve desired yield, quality and crystal form - ResearchGate. (2025, August 10). Retrieved January 29, 2026, from [Link]

- US11034683B2 - Process for the preparation of rivaroxaban involving novel intermediate - Google Patents. (n.d.).

Sources

- 1. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00415A [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: RIVAROXABAN [orgspectroscopyint.blogspot.com]

- 6. WO2012153155A1 - Process for the preparation of a rivaroxaban and intermediates formed in said process - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. US11034683B2 - Process for the preparation of rivaroxaban involving novel intermediate - Google Patents [patents.google.com]

An In-depth Technical Guide on the Role of (2-Oxo-1,3-oxazolidin-3-yl)acetic acid in Stereochemistry

Abstract

The quest for enantiomerically pure compounds is a cornerstone of modern drug development and chemical synthesis. Chiral auxiliaries have emerged as powerful tools to command stereocontrol in chemical reactions. Among the various scaffolds utilized, the oxazolidinone core, particularly in the form of Evans auxiliaries, has proven to be exceptionally robust and versatile. This technical guide delves into the stereochemical implications of the oxazolidinone moiety, with a specific focus on (2-Oxo-1,3-oxazolidin-3-yl)acetic acid. While not a traditional chiral auxiliary itself, this molecule serves as a critical achiral building block in the synthesis of complex, stereochemically-defined pharmaceutical agents. We will first explore the foundational principles of stereocontrol exerted by chiral oxazolidinone auxiliaries and then transition to the strategic application of (2-Oxo-1,3-oxazolidin-3-yl)acetic acid as a precursor in the construction of stereochemically rich molecules. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the utility of the oxazolidinone scaffold in stereoselective synthesis.

Part 1: The Foundation - Stereocontrol with Chiral Oxazolidinone Auxiliaries

The seminal work of David A. Evans introduced a class of oxazolidinone-based chiral auxiliaries that have become indispensable in asymmetric synthesis.[1] These auxiliaries, typically derived from readily available chiral amino alcohols, are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. The efficacy of these auxiliaries stems from their rigid, conformationally-defined structure which creates a sterically biased environment.

Mechanism of Stereodirection

Upon N-acylation, the chiral oxazolidinone auxiliary provides a platform for highly diastereoselective transformations such as alkylations, aldol additions, and Diels-Alder reactions.[2][3] The stereocontrol is primarily achieved through steric hindrance, where a bulky substituent at the 4-position of the oxazolidinone ring effectively shields one face of the enolate derived from the acyl group. This forces an incoming electrophile to approach from the less hindered face, leading to a high degree of diastereoselectivity.[4] The formation of a chelated intermediate with a Lewis acid can further rigidify the transition state, thereby enhancing the stereochemical control.[5]

Part 2: (2-Oxo-1,3-oxazolidin-3-yl)acetic acid: An Achiral Scaffold for Chiral Architectures

(2-Oxo-1,3-oxazolidin-3-yl)acetic acid, with the CAS number 75125-23-4, is an achiral molecule as it lacks stereogenic centers on the oxazolidinone ring. However, its significance in stereochemistry lies in its role as a versatile precursor for the synthesis of more complex chiral molecules, most notably in the pharmaceutical industry.[6][7] The oxazolidinone ring system is a key structural feature in a class of antibiotics, including Linezolid.[6][7]

Chemical Properties and Synthesis

A summary of the key chemical properties of (2-Oxo-1,3-oxazolidin-3-yl)acetic acid is provided in the table below.

| Property | Value | Source |

| CAS Number | 75125-23-4 | |

| Molecular Formula | C₅H₇NO₄ | |

| Molecular Weight | 145.11 g/mol | |

| Appearance | Solid |

The synthesis of (2-Oxo-1,3-oxazolidin-3-yl)acetic acid can be achieved through various routes, with a common method involving the hydrolysis of its corresponding ethyl ester, ethyl 2-(2-oxooxazolidin-3-yl)acetate, under acidic conditions.

Experimental Protocol: Synthesis of (2-Oxo-1,3-oxazolidin-3-yl)acetic acid

This protocol outlines the hydrolysis of ethyl 2-(2-oxooxazolidin-3-yl)acetate to yield (2-Oxo-1,3-oxazolidin-3-yl)acetic acid.

Materials:

-

Ethyl 2-(2-oxooxazolidin-3-yl)acetate

-

Concentrated Hydrochloric Acid (HCl)

-

Acetone

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve ethyl 2-(2-oxooxazolidin-3-yl)acetate in concentrated HCl.

-

Stir the mixture at room temperature overnight.

-

Concentrate the reaction mixture using a rotary evaporator to remove the excess HCl and water.

-

Dissolve the resulting residue in acetone.

-

Dry the acetone solution over anhydrous Na₂SO₄.

-

Filter the solution to remove the drying agent.

-

Evaporate the acetone to obtain the desired product, (2-Oxo-1,3-oxazolidin-3-yl)acetic acid.

Part 3: Application in the Asymmetric Synthesis of Bioactive Molecules

The true value of (2-Oxo-1,3-oxazolidin-3-yl)acetic acid in stereochemistry is realized when it is incorporated into synthetic routes leading to enantiomerically pure bioactive molecules. The oxazolidinone core is a key pharmacophore in several antibiotics.[8]

Case Study: The Role in the Synthesis of Oxazolidinone Antibiotics

In the synthesis of oxazolidinone antibiotics like Linezolid, the (2-Oxo-1,3-oxazolidin-3-yl)acetic acid scaffold serves as a key building block.[7] While the acetic acid moiety itself might be further functionalized or removed, the core oxazolidinone ring is retained in the final drug structure. The stereochemistry of the final molecule is often introduced through the use of chiral starting materials that are coupled with the oxazolidinone fragment or by stereoselective reactions performed on a derivative of the initial scaffold.

The following diagram illustrates a conceptual workflow for the incorporation of the (2-Oxo-1,3-oxazolidin-3-yl)acetic acid scaffold into a chiral drug candidate.

Sources

- 1. WO2002085849A2 - Process to prepare oxazolidinones - Google Patents [patents.google.com]

- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. m.youtube.com [m.youtube.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. patents.justia.com [patents.justia.com]

- 8. scielo.org.mx [scielo.org.mx]

A-Z Guide to the Synthesis of (2-Oxo-1,3-oxazolidin-3-yl)acetic acid from Amino Acid Precursors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The (2-oxo-1,3-oxazolidin-3-yl)acetic acid scaffold is a privileged structure in medicinal chemistry, forming the core of several important therapeutics, most notably the linezolid class of antibiotics.[1][2][] Its rigid, chiral framework provides a valuable platform for designing molecules with specific spatial orientations, crucial for potent and selective biological activity. This technical guide provides an in-depth exploration of the synthetic routes to this key intermediate, with a primary focus on leveraging the inherent chirality of natural amino acids. We will dissect a validated, multi-step synthesis starting from L-serine, detailing the strategic considerations behind each transformation, providing a reproducible experimental protocol, and visualizing the chemical logic through mechanistic diagrams.

Introduction: The Strategic Importance of the Oxazolidinone Core

Chiral 2-oxazolidinones are more than just heterocyclic rings; they are powerful tools in asymmetric synthesis and drug design. Initially popularized by Evans as chiral auxiliaries, these structures guide the stereochemical outcome of reactions, enabling the synthesis of enantiomerically pure compounds.[4] In the realm of pharmaceuticals, the N-aryl-2-oxazolidinone motif is the defining feature of a class of antibiotics that combat multi-drug resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1]

The synthesis of the N-acetic acid substituted oxazolidinone presents a unique challenge: constructing the core ring system while establishing the acetic acid sidechain on the nitrogen atom. Starting from readily available, chiral amino acids like L-serine offers an elegant and efficient solution, embedding the required stereochemistry from the outset.

General Synthetic Strategy: From Amino Acid to Target Scaffold

The most common and logical pathway to synthesize chiral oxazolidinones from amino acids involves a multi-step sequence that transforms the functional groups of the amino acid into the target heterocycle.[4][5] The core transformation relies on converting the amino acid into a 1,2-amino alcohol, which serves as the direct precursor for the oxazolidinone ring.

The overall workflow can be summarized as follows:

-

Functional Group Protection: Masking the reactive amine and carboxylic acid groups of the starting amino acid to prevent side reactions.

-

Reduction: Selectively reducing the protected carboxylic acid (or its ester derivative) to a primary alcohol, forming the crucial 1,2-amino alcohol backbone.

-

Cyclization: Reacting the amino alcohol with a carbonylating agent to form the 5-membered 2-oxazolidinone ring.

-

Sidechain Installation & Deprotection: Attaching the acetic acid moiety to the ring nitrogen and removing any remaining protecting groups.

This guide will focus on a robust pathway starting from L-Serine, a cost-effective and stereochemically defined building block.[6]

Caption: High-level workflow for the synthesis of (2-Oxo-1,3-oxazolidin-3-yl)acetic acid from L-Serine.

Detailed Synthetic Pathway from L-Serine

This section details a field-proven, four-stage synthesis. The causality behind reagent selection and reaction conditions is explained to provide a deeper understanding beyond a simple procedural list.

Stage 1: Synthesis of (S)-tert-butyl (2-hydroxy-1-(methoxycarbonyl)ethyl)carbamate

-

Objective: To protect the amine of L-serine methyl ester and prepare it for the subsequent reduction step.

-

Rationale: L-serine methyl ester hydrochloride is used as the starting material. The amine is protected with a di-tert-butyl dicarbonate (Boc₂O) group. The Boc group is ideal due to its stability under the upcoming reduction conditions and its ease of removal under acidic conditions if needed later. Triethylamine (TEA) is used as a base to neutralize the hydrochloride salt and facilitate the reaction.

Stage 2: Synthesis of (S)-tert-butyl (1,2-dihydroxypropan-3-yl)carbamate

-

Objective: To reduce the methyl ester to a primary alcohol, forming the 1,2-amino alcohol precursor.

-

Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, perfect for reducing esters to alcohols without affecting the Boc protecting group. It is significantly safer and easier to handle than stronger reducing agents like lithium aluminum hydride (LiAlH₄). The reaction is typically run in a protic solvent like methanol or ethanol.

Stage 3: Synthesis of (S)-4-(hydroxymethyl)-1,3-oxazolidin-2-one

-

Objective: To cyclize the amino alcohol into the core oxazolidinone ring.

-

Rationale: This is the key ring-forming step. While phosgene is a classic reagent, its extreme toxicity makes it unsuitable for most modern labs. A much safer and highly effective alternative is 1,1'-Carbonyldiimidazole (CDI).[7][8] CDI acts as a phosgene equivalent, activating the hydroxyl and amine groups to facilitate intramolecular cyclization. This step often involves the removal of the Boc group in situ under thermal conditions or by prior acid treatment, followed by cyclization. A base like potassium carbonate or sodium methoxide is often used to catalyze the ring closure.[4]

Caption: Mechanism of 2-oxazolidinone ring formation using CDI.

Stage 4: Synthesis of (2-Oxo-1,3-oxazolidin-3-yl)acetic acid

-

Objective: To install the acetic acid sidechain onto the nitrogen of the oxazolidinone ring.

-

Rationale: This is achieved through a two-step sequence:

-

N-Alkylation: The nitrogen of the (S)-4-(hydroxymethyl)-1,3-oxazolidin-2-one is deprotonated with a strong base like sodium hydride (NaH) to form an anion. This anion then acts as a nucleophile, attacking an ethyl bromoacetate molecule to form the ester of the target compound.

-

Hydrolysis: The resulting ethyl ester is hydrolyzed to the final carboxylic acid using acidic conditions, typically with concentrated hydrochloric acid (HCl).[9] This method is straightforward and generally provides a high yield of the desired product.

-

Experimental Protocols & Data

Full Experimental Protocol

Materials: L-serine methyl ester hydrochloride, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), Sodium borohydride (NaBH₄), 1,1'-Carbonyldiimidazole (CDI), Sodium hydride (NaH, 60% dispersion in mineral oil), Ethyl bromoacetate, Concentrated HCl, Dichloromethane (DCM), Methanol (MeOH), Tetrahydrofuran (THF), Acetone.

Protocol:

-

Protection of L-Serine Methyl Ester:

-

Suspend L-serine methyl ester hydrochloride (1.0 eq) in DCM.

-

Cool the mixture to 0 °C in an ice bath.

-

Add triethylamine (2.2 eq) dropwise, followed by a solution of Boc₂O (1.1 eq) in DCM.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected serine methyl ester.

-

-

Reduction to Amino Alcohol:

-

Dissolve the product from step 1 in methanol.

-

Cool to 0 °C and add sodium borohydride (3.0 eq) portion-wise, controlling the gas evolution.

-

Stir at room temperature for 4-6 hours until TLC indicates completion.

-

Quench the reaction carefully by adding acetone, followed by 1M HCl to adjust the pH to ~7.

-

Concentrate the mixture and extract with ethyl acetate.

-

Dry the combined organic layers over Na₂SO₄ and concentrate to yield the Boc-protected amino alcohol.

-

-

Cyclization to Oxazolidinone:

-

This step can be performed in one or two stages (deprotection then cyclization). For a direct approach:

-

Dissolve the amino alcohol from step 2 in a suitable solvent like toluene.

-

Add a catalytic amount of a base such as sodium methoxide (0.05 eq) and diethyl carbonate (1.5 eq).[4]

-

Heat the mixture to reflux (approx. 110-120 °C) for several hours, monitoring by TLC.[4]

-

Cool, dilute with an organic solvent, and wash with water and brine.

-

Dry and concentrate the organic phase. Purify by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain (S)-4-(hydroxymethyl)-1,3-oxazolidin-2-one.

-

-

N-Alkylation and Hydrolysis:

-

Suspend NaH (1.2 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).

-

Add a solution of the oxazolidinone from step 3 (1.0 eq) in THF dropwise at 0 °C.

-

Stir for 30 minutes, then add ethyl bromoacetate (1.1 eq).

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench carefully with water and extract with ethyl acetate.

-

Dry and concentrate the organic phase to obtain crude ethyl 2-(2-oxooxazolidin-3-yl)acetate.

-

To the crude ester, add concentrated HCl (e.g., 2 mL per 200 mg of ester) and stir at room temperature overnight.[9]

-

Concentrate the mixture under reduced pressure. The residue can be dissolved in acetone and dried over anhydrous Na₂SO₄.[9]

-

Evaporation of the solvent yields the final product, (2-Oxo-1,3-oxazolidin-3-yl)acetic acid.

-

Summary of Yields and Conditions

| Step # | Transformation | Key Reagents | Solvent | Typical Yield |

| 1 | Amine Protection | Boc₂O, TEA | DCM | >95% |

| 2 | Ester Reduction | NaBH₄ | Methanol | 85-95% |

| 3 | Cyclization | Diethyl Carbonate, NaOMe | Toluene | 70-85% |

| 4 | N-Alkylation & Hydrolysis | NaH, Ethyl Bromoacetate, HCl | THF, Water | 80-90% (over 2 steps) |

Conclusion and Future Perspectives

The synthesis of (2-oxo-1,3-oxazolidin-3-yl)acetic acid from L-serine represents a classic and reliable strategy in medicinal chemistry. By leveraging a chiral pool starting material, the stereochemistry is controlled from the beginning, leading to an efficient and scalable process. The methodologies described, particularly the use of safer reagents like CDI or diethyl carbonate for cyclization, align with modern standards for process safety and green chemistry.

Future research may focus on further streamlining this process, perhaps through catalytic N-alkylation methods that avoid stoichiometric use of strong bases like NaH, or developing one-pot procedures that combine multiple steps to improve overall efficiency and reduce waste. Nonetheless, the fundamental logic of converting an amino acid to an amino alcohol followed by cyclization remains a cornerstone of oxazolidinone synthesis.

References

- CN111808040A - Synthetic method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compounds. Google Patents.

-

Oxazolidinone synthesis - Organic Chemistry Portal. Available at: [Link]

-

An Economically Viable Process for the Synthesis of a Chiral Oxazolidinone ((S)-4-Benzyl-2-oxazolidinone) from Amino Acid - Taylor & Francis Online. Available at: [Link]

-

Syntheses and Crystal Structures of Three Chiral Oxazolidinones with Different Ring Conformations - ProQuest. Available at: [Link]

-

Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II) - MDPI. Available at: [Link]

-

Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries - Molecules. Available at: [Link]

-

Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis - Frontiers in Chemistry. Available at: [Link]

-

Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity as Antioxidant and Breast Cancer - Letters in Applied NanoBioScience. Available at: [Link]

-

Posttranslational conversion of L-serines to D-alanines is vital for optimal production and activity of the lantibiotic lacticin 3147 - PNAS. Available at: [Link]

-

Strategies for oxazolidinone formation. CDI is carbonyl diimidazole - ResearchGate. Available at: [Link]

-

Convenient Methods for the Hydrolysis of Oxazolidinones to Vicinal Amino Alcohols - ResearchGate. Available at: [Link]

-

Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids - Beilstein Journal of Organic Chemistry. Available at: [Link]

-

N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles - Organic Chemistry Portal. Available at: [Link]

-

Synthesis of carboxylic acids by oxidation of alcohols - Organic Chemistry Portal. Available at: [Link]

-

Synthesis, Antibacterial Evaluation, and Computational Studies of a Diverse Set of Linezolid Conjugates - Molecules. Available at: [Link]

-

A Convenient and Practical Method For N-Acylation of 2-Oxazolidinone - Scribd. Available at: [Link]

-

Beyond 2-Oxazolidinones: Access to N-Unsubstituted Six- and Seven-Membered Analogues Using CO2 and Superbase Catalyst - Organic Letters. Available at: [Link]

-

Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace - ACS Omega. Available at: [Link]

-

N-Acylation of Oxazolidinones - ChemistryViews. Available at: [Link]

-

Bioprocess Engineering, Transcriptome, and Intermediate Metabolite Analysis of L-Serine High-Yielding Escherichia coli W3110 - MDPI. Available at: [Link]

- CN102702125B - Chemical synthesis method for linezolid - Google Patents.

-

Posttranslational conversion of l-serines to d-alanines is vital for optimal production and activity of the lantibiotic lacticin 3147 - PNAS. Available at: [Link]

-

Catalyzed N-acylation of carbamates and oxazolidinones by Heteropolyacids (HPAs) - Sciforum. Available at: [Link]

Sources

- 1. Synthesis, Antibacterial Evaluation, and Computational Studies of a Diverse Set of Linezolid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN102702125B - Chemical synthesis method for linezolid - Google Patents [patents.google.com]

- 4. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles [organic-chemistry.org]

- 9. (2-OXO-1,3-OXAZOLIDIN-3-YL)ACTETIC ACID synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Spectroscopic and Methodological Guide to (2-Oxo-1,3-oxazolidin-3-yl)acetic acid

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction

(2-Oxo-1,3-oxazolidin-3-yl)acetic acid is a key heterocyclic compound with a molecular formula of C₅H₇NO₄ and a molecular weight of approximately 145.11 g/mol [1][2]. As a derivative of the oxazolidinone core, this molecule and its analogues are of significant interest to researchers in medicinal chemistry and drug development due to the diverse biological activities associated with the oxazolidinone scaffold[3]. The precise structural elucidation and confirmation of purity are paramount for any application, necessitating a thorough characterization using modern spectroscopic techniques.

This technical guide provides an in-depth analysis of the spectroscopic data for (2-Oxo-1,3-oxazolidin-3-yl)acetic acid, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Beyond a mere presentation of data, this document delves into the rationale behind the spectral features and outlines robust, field-proven methodologies for acquiring high-quality data.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the following atom numbering scheme will be used for (2-Oxo-1,3-oxazolidin-3-yl)acetic acid.

Figure 1: Structure and atom numbering of (2-Oxo-1,3-oxazolidin-3-yl)acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For (2-Oxo-1,3-oxazolidin-3-yl)acetic acid, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the oxazolidinone ring, the methylene group of the acetic acid side chain, and the acidic proton of the carboxyl group.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | Singlet (broad) | 1H | -COOH |

| ~4.3 | Triplet | 2H | -CH₂- (Oxazolidinone ring, position 5) |

| ~3.9 | Singlet | 2H | -CH₂- (Acetic acid side chain) |

| ~3.6 | Triplet | 2H | -CH₂- (Oxazolidinone ring, position 4) |

Interpretation and Rationale:

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its acidic nature. It typically appears as a broad singlet at a high chemical shift, often above 10 ppm, and its position can be concentration and solvent dependent[4].

-

Oxazolidinone Ring Protons: The two methylene groups on the oxazolidinone ring are diastereotopic. The protons at position 5, being adjacent to an oxygen atom, are expected to be more deshielded than those at position 4, which are adjacent to the nitrogen atom. Both would likely appear as triplets due to coupling with the protons on the adjacent methylene group.

-

Acetic Acid Methylene Protons (-CH₂-): The protons of the methylene group in the acetic acid side chain are adjacent to the nitrogen atom of the oxazolidinone ring and the carbonyl group of the carboxylic acid. This chemical environment would lead to a downfield shift. As there are no adjacent protons, this signal is expected to be a singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170 | C=O (Carboxylic acid) | The carbonyl carbon of a carboxylic acid is highly deshielded and typically appears in this region[5]. |

| ~157 | C=O (Oxazolidinone) | The carbonyl carbon of the cyclic carbamate (oxazolidinone) is also significantly deshielded. |

| ~62 | -CH₂- (Oxazolidinone, C5) | This carbon is attached to an oxygen atom, resulting in a downfield shift. |

| ~48 | -CH₂- (Acetic acid) | This methylene carbon is influenced by the adjacent nitrogen and carboxyl group. |

| ~43 | -CH₂- (Oxazolidinone, C4) | This carbon is attached to the nitrogen atom. |

Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining reproducible NMR data.

Sample Preparation and Acquisition:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of (2-Oxo-1,3-oxazolidin-3-yl)acetic acid and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -1 to 13 ppm.

-

Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

The relaxation delay should be set to at least 5 times the longest T1 relaxation time to ensure accurate integration.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Employ proton decoupling to simplify the spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Figure 2: General workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| ~1750 | Strong | C=O stretch (Oxazolidinone) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1250 | Strong | C-O stretch |

| ~1100 | Medium | C-N stretch |

Interpretation and Rationale:

-

O-H Stretch: The carboxylic acid O-H stretch is characteristically very broad due to hydrogen bonding and typically overlaps with C-H stretching frequencies[6].

-

C=O Stretches: The molecule contains two carbonyl groups. The cyclic carbamate (oxazolidinone) carbonyl is expected to have a higher stretching frequency compared to the carboxylic acid carbonyl. These strong absorptions are highly diagnostic[7][8].

-

C-O and C-N Stretches: The C-O single bond stretches and the C-N stretch will appear in the fingerprint region of the spectrum.

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid (2-Oxo-1,3-oxazolidin-3-yl)acetic acid onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the IR spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Cleaning: After analysis, clean the ATR crystal thoroughly.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electrospray ionization (ESI) is a soft ionization technique suitable for this polar, non-volatile compound.

Predicted Mass Spectrometry Data (ESI)

| Ionization Mode | m/z | Assignment |

| Positive | 146.0 | [M+H]⁺ |

| Positive | 168.0 | [M+Na]⁺ |

| Negative | 144.0 | [M-H]⁻ |

Interpretation and Rationale:

-

The molecular weight of (2-Oxo-1,3-oxazolidin-3-yl)acetic acid is 145.11. In positive ion mode ESI, protonation is expected, leading to the [M+H]⁺ ion at m/z 146.0[9]. Adducts with sodium ([M+Na]⁺) are also common.

-

In negative ion mode, deprotonation of the carboxylic acid is highly favorable, resulting in the [M-H]⁻ ion at m/z 144.0. For carboxylic acids, negative ion mode can often provide higher sensitivity[10].

Fragmentation:

Tandem MS (MS/MS) experiments could reveal characteristic fragmentation patterns. A likely fragmentation would be the loss of CO₂ (44 Da) from the deprotonated molecule in negative ion mode.

Experimental Protocol for Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of methanol or acetonitrile and water, often with a small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) to aid ionization.

-

Instrumentation: Use an ESI-equipped mass spectrometer (e.g., a quadrupole, ion trap, or time-of-flight analyzer).

-

Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

ESI Source Parameters:

-

Capillary Voltage: Typically 3-5 kV.

-

Nebulizing Gas Flow: Adjust to obtain a stable spray.

-

Drying Gas Flow and Temperature: Optimize to desolvate the ions effectively without causing thermal degradation.

-

-

Data Acquisition: Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500).

Figure 3: Ionization pathways for (2-Oxo-1,3-oxazolidin-3-yl)acetic acid in ESI-MS.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive spectroscopic profile of (2-Oxo-1,3-oxazolidin-3-yl)acetic acid. The predicted data, based on fundamental principles and comparison with related structures, offers a reliable benchmark for the characterization of this compound. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality, reproducible data, which is fundamental for any research or development endeavor involving this molecule.

References

-

Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PubMed Central. Available at: [Link]

-

IR Spectroscopy - Chemistry LibreTexts. Available at: [Link]

-

Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity | Iraqi Journal of Science. Available at: [Link]

-

Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy | Request PDF - ResearchGate. Available at: [Link]

-

Comprehensive spectral identification of key intermediates to the final product of the chiral pool synthesis of radezolid - ResearchGate. Available at: [Link]

-

IR Spectroscopy of Solids - Organic Chemistry at CU Boulder. Available at: [Link]

-

Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC - NIH. Available at: [Link]

-

A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression - ResearchGate. Available at: [Link]

-

INFRARED SPECTROSCOPY (IR). Available at: [Link]

-

The 13 C NMR spectrum of ethanoic acid - Doc Brown's Chemistry. Available at: [Link]

-

NMR Guidelines for ACS Journals. Available at: [Link]

-

Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. Available at: [Link]

-

Infrared Spectroscopy | ACS Reagent Chemicals. Available at: [Link]

-

Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate - MDPI. Available at: [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

-

Quantitative NMR Spectroscopy.docx. Available at: [Link]

-

Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids - PMC - PubMed Central. Available at: [Link]

-

H-1 hydrogen-1 (proton) NMR spectrum of ethanoic acid - Doc Brown's Chemistry. Available at: [Link]

-

The infrared spectrum of ethanoic acid CH 3 COOH - Doc Brown's Chemistry. Available at: [Link]

Sources

- 1. (2-Oxo-1,3-oxazolidin-3-yl)acetic acid DiscoveryCPR 75125-23-4 [sigmaaldrich.com]

- 2. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. ethanoic acid low high resolution H-1 proton nmr spectrum of ethanoic acid analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. C-13 nmr spectrum of ethanoic acid analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanoic acid doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. infrared spectrum of ethanoic acid prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethanoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. mdpi.com [mdpi.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to (2-Oxo-1,3-oxazolidin-3-yl)acetic acid: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Oxo-1,3-oxazolidin-3-yl)acetic acid, a key heterocyclic building block, is gaining prominence in medicinal chemistry, particularly in the development of novel antibacterial agents. This guide provides a comprehensive overview of its commercial availability, synthesis, and practical applications. It is designed to serve as a technical resource for researchers engaged in drug discovery and development, offering insights into sourcing, handling, and utilizing this versatile compound in synthetic workflows.

Introduction: The Significance of the Oxazolidinone Scaffold

The oxazolidinone ring system is a privileged scaffold in medicinal chemistry, most notably recognized for its potent antibacterial activity.[1] Oxazolidinones represent a critical class of synthetic antimicrobial agents effective against a range of multi-drug resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1] Their unique mechanism of action, which involves the inhibition of bacterial protein synthesis at the initiation phase, sets them apart from many other antibiotic classes.[2]

(2-Oxo-1,3-oxazolidin-3-yl)acetic acid (CAS No. 75125-23-4) is a valuable derivative of the core oxazolidinone structure.[3][4] Its carboxylic acid functionality provides a convenient handle for synthetic elaboration, making it an ideal starting material for the construction of more complex molecules, including analogues of the blockbuster antibiotic Linezolid.[5][6] This guide will delve into the practical aspects of working with this compound, from procurement to its application in the synthesis of potential therapeutic agents.

Commercial Availability and Suppliers

(2-Oxo-1,3-oxazolidin-3-yl)acetic acid is readily available from a number of commercial suppliers, catering to both research and development as well as larger-scale manufacturing needs. When sourcing this material, it is crucial to consider factors such as purity, available quantities, and the supplier's quality management systems. Below is a summary of prominent suppliers offering this compound.

| Supplier | Product Number (Example) | Purity/Specifications | Notes |

| Sigma-Aldrich | CBR00228 | AldrichCPR | Provided for early discovery research; buyer assumes responsibility to confirm purity.[3] |

| Matrix Scientific | 098495 | Not specified | Listed as an irritant.[7] |

| Santa Cruz Biotechnology | sc-285642 | Not specified | Marketed for proteomics research.[8] |

| ChemicalBook | CB7129598 | Not specified | Lists multiple suppliers.[4] |

Note: Purity and specifications can vary between batches and suppliers. It is imperative to request and review the Certificate of Analysis (CoA) for each batch to ensure it meets the requirements of your specific application.

Physicochemical Properties

A clear understanding of the physicochemical properties of (2-Oxo-1,3-oxazolidin-3-yl)acetic acid is essential for its proper handling, storage, and use in chemical reactions.

| Property | Value | Source |

| CAS Number | 75125-23-4 | [3][4][7][8] |

| Molecular Formula | C₅H₇NO₄ | [3][4] |

| Molecular Weight | 145.11 g/mol | [3][4] |

| Appearance | Solid | [3] |

| Melting Point | 114-115 °C | [7] |

| SMILES String | O=C(OCC1)N1CC(O)=O | [3] |

| InChI Key | VJVCFQBYLWXKHP-UHFFFAOYSA-N | [3] |

Synthesis of (2-Oxo-1,3-oxazolidin-3-yl)acetic acid

For researchers who wish to synthesize (2-Oxo-1,3-oxazolidin-3-yl)acetic acid in-house, a common and effective method involves the hydrolysis of the corresponding ethyl ester. This procedure is well-documented and offers a high yield of the desired product.

Synthetic Scheme

The synthesis proceeds via the acid-catalyzed hydrolysis of ethyl 2-(2-oxooxazolidin-3-yl)acetate.

Caption: Synthesis of (2-Oxo-1,3-oxazolidin-3-yl)acetic acid.

Experimental Protocol: Hydrolysis of Ethyl 2-(2-oxooxazolidin-3-yl)acetate[4]

This protocol is adapted from a literature procedure and provides a straightforward method for the preparation of the title compound.[4]

Materials:

-

Ethyl 2-(2-oxooxazolidin-3-yl)acetate (1.16 mmol, 200 mg)

-

Concentrated Hydrochloric Acid (2 mL)

-

Acetone

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

A mixture of ethyl 2-(2-oxooxazolidin-3-yl)acetate (200 mg, 1.16 mmol) in concentrated HCl (2 mL) is stirred in a round-bottom flask at room temperature overnight.[4]

-

The reaction mixture is then concentrated using a rotary evaporator to remove the excess HCl and water.[4]

-

The resulting residue is dissolved in acetone and dried over anhydrous Na₂SO₄.[4]

-